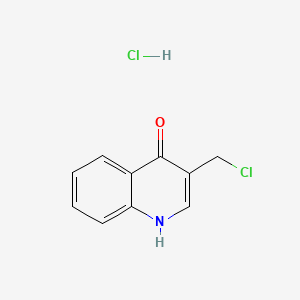

3-(氯甲基)喹啉-4-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Chloromethyl)quinolin-4-ol hydrochloride” is a chemical compound that is part of the quinoline family . Quinoline is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has become an essential compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis

Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .科学研究应用

缓蚀

喹啉衍生物,包括 3-(氯甲基)喹啉-4-醇盐酸盐等化合物,因其防腐性能而得到广泛研究。这些化合物由于能够通过配位键与金属表面形成稳定的螯合络合物,因此对金属腐蚀表现出显着的效果。这归因于它们的高电子密度和极性取代基的存在,这促进了它们在金属表面的吸附,从而提供了防腐蚀保护。Verma、Quraishi 和 Ebenso (2020) 的全面综述概述了喹啉衍生物作为有效缓蚀剂的作用,重点介绍了作用机理以及在保护金属基础设施和部件免受腐蚀性环境影响中的工业应用潜力 (Verma、Quraishi 和 Ebenso,2020).

生物医学研究

喹啉及其衍生物由于其广泛的生物活性而成为重要的研究兴趣。Shang 等人 (2018) 对喹啉和喹唑啉生物碱进行了详尽的综述,记录了它们从天然来源的发现以及与这些化合物相关的各种生物活性。这些活性包括抗肿瘤、抗疟、抗菌、抗真菌、抗寄生虫、抗炎和抗氧化特性等。该综述强调了喹啉生物碱(如奎宁和喜树碱)在为抗疟和抗癌治疗开辟药物开发新途径方面的历史意义 (Shang 等人,2018).

抗癌药物开发

喹啉骨架被认为是药物化学中的“特权结构”,特别是在抗癌药物的开发中。Musioł (2017) 综述了喹啉类化合物在抗癌治疗中的影响,讨论了已批准的药物和正在临床研究中的药物。该综述强调了喹啉结构在药物设计中的多功能性,深入了解了喹啉类抗癌剂的作用机制,包括它们作为拓扑异构酶和激酶抑制剂的作用。这突显了 3-(氯甲基)喹啉-4-醇盐酸盐衍生物在促进新型抗癌治疗中的潜力 (Musioł,2017).

抗菌和抗炎活性

Hussaini (2016) 详细阐述了喹啉衍生物的化学治疗意义,详细说明了包括抗菌和抗炎作用在内的广泛活性。该综述总结了 2013 年至 2015 年之间提交的专利,这些专利涉及开发用于治疗各种疾病和疾病的新型喹啉类药物。这突显了人们对喹啉衍生物作为开发具有增强疗效和减少副作用的新药的基础的持续兴趣 (Hussaini,2016).

喹啉合成中的绿色化学方法

喹啉衍生物的合成,包括环保方法,由于广泛的潜在应用而备受关注。Nainwal 等人 (2019) 综述了绿色化学在合成喹啉骨架方面的进展,重点介绍了最大程度减少危险化学品和条件使用的方法。这种方法不仅支持喹啉衍生物的可持续生产,还为它们在包括药物开发和缓蚀在内的各个领域的应用开辟了可能性 (Nainwal 等人,2019).

安全和危害

未来方向

Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

作用机制

Target of Action

Quinoline compounds are known to have a wide variety of applications in medicinal and synthetic organic chemistry .

Mode of Action

The exact mode of action of 3-(Chloromethyl)quinolin-4-ol hydrochloride is not clearly defined in the available resources. Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Biochemical Pathways

Quinoline compounds are known to have a wide range of biological activities .

属性

IUPAC Name |

3-(chloromethyl)-1H-quinolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;/h1-4,6H,5H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLHASXIXMOFRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)